molecular formula C8H12F3NO2 B2667085 Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate CAS No. 2165604-84-0

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate

Cat. No.: B2667085
CAS No.: 2165604-84-0
M. Wt: 211.184
InChI Key: KJQPPXYGGKXHEQ-NTSWFWBYSA-N
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Description

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate is a chiral piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position. This compound is presumed to serve as a synthetic intermediate or pharmacophore in medicinal chemistry, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity-enhancing properties.

Properties

IUPAC Name

methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h5-6,12H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQPPXYGGKXHEQ-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Antimicrobial Activity

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for improving the bioavailability of drugs. Research indicates that compounds containing trifluoromethyl groups exhibit increased potency against various pathogens, including viruses and bacteria .

Case Study: Antiviral Properties
A study demonstrated that derivatives of trifluoromethyl piperidine compounds showed significant activity against viral enzymes, suggesting potential applications in antiviral drug development . The incorporation of the trifluoromethyl group was found to improve binding affinity to target proteins.

Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions, making it valuable in synthesizing complex organic molecules .

Table 1: Synthetic Applications

Reaction TypeExample ApplicationOutcome
Nucleophilic SubstitutionSynthesis of substituted piperidinesHigh yields of desired products
Coupling ReactionsFormation of biaryl compoundsEnhanced reactivity and selectivity
Electrophilic ReactionsSynthesis of fluorinated derivativesIncreased stability and reactivity

Agricultural Chemistry

3.1 Herbicide Development

The trifluoromethyl group is also significant in agricultural chemistry, particularly in the development of herbicides. This compound can be used to synthesize herbicidal agents that are more effective due to their enhanced metabolic stability and lower environmental impact compared to traditional herbicides .

Case Study: Herbicide Efficacy
Research has shown that trifluoromethyl-containing piperidine derivatives demonstrate improved herbicidal activity in various crops, making them suitable candidates for developing new agrochemicals .

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of several FDA-approved drugs. The incorporation of the trifluoromethyl group into drug candidates has been shown to enhance pharmacological properties such as potency and selectivity .

Table 2: Drugs Utilizing Trifluoromethyl Piperidine Derivatives

Drug NameIndicationRole of Trifluoromethyl Group
UbrogepantMigraine treatmentIncreases potency against target receptors
AlpelisibCancer treatmentEnhances selectivity and reduces side effects

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity. The piperidine ring structure allows for specific interactions with target molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate with analogous compounds from the evidence, focusing on structural features, functional groups, and applications:

Compound Core Structure Key Functional Groups Stereochemistry Molecular Weight (g/mol) Applications/Notes
This compound Piperidine Trifluoromethyl (-CF₃), methyl ester (-COOCH₃) 2R,3S ~220 (estimated) Likely intermediate for bioactive molecules; stereochemistry critical for activity.
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Fused pyridazine-piperidine Trifluoromethyl, furan, amide Not specified ~500 (estimated) Complex fused-ring structure; potential CNS or kinase-targeting drug candidate.
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester Pyrrolidine Two trifluoromethyl groups, amide, methyl ester R-configuration at C2 501 (LCMS [M+H]⁺) Pyrrolidine core with dual -CF₃ groups; enhanced metabolic stability and lipophilicity.
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine tert-Butoxycarbonyl (Boc), phenyl, carboxylic acid 3S,4R 305.37 Intermediate in peptide synthesis; Boc group aids in protection/deprotection steps.
Aprepitant/Fosaprepitant Morpholine Trifluoromethyl, triazole, fluorophenyl 2R,3S (morpholine subunit) ~534 (Aprepitant) Marketed antiemetic drugs; trifluoromethyl enhances target binding and bioavailability.

Structural and Functional Differences

  • Core Heterocycle: The target compound’s piperidine ring (6-membered) offers conformational flexibility compared to pyrrolidine (5-membered, higher ring strain) or morpholine (oxygen-containing 6-membered ring in Aprepitant) .
  • Functional Groups :

    • The methyl ester in the target compound enhances lipophilicity vs. the carboxylic acid in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, which may improve membrane permeability .
    • Dual trifluoromethyl groups in ’s pyrrolidine derivative likely increase metabolic stability compared to single -CF₃ analogs .

Pharmacological Implications

  • The trifluoromethyl group’s electron-withdrawing properties are a common feature in the compared compounds, enhancing binding to hydrophobic pockets in enzymes or receptors.
  • The simpler piperidine scaffold of the target compound may offer synthetic advantages over fused-ring systems () but could lack the target affinity achieved by larger pharmacophores like Aprepitant .

Biological Activity

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its binding affinity and stability, influencing various biological interactions. This article explores the compound's biological activity, mechanisms of action, and applications in research and medicine.

Molecular Structure

  • Molecular Formula : C9H12F3N2O2
  • Molecular Weight : 211.1816 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC9H12F3N2O2
Molecular Weight211.1816 g/mol
IUPAC NameThis compound
CAS Number2165604-84-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity, while the piperidine ring facilitates specific interactions with target biomolecules.

Potential Therapeutic Applications

  • Neurotropic Activity : Research indicates that compounds similar to this compound may promote neurite outgrowth, suggesting potential applications in treating neurodegenerative diseases .
  • Cancer Therapy : Some studies have explored the anticancer properties of piperidine derivatives, indicating that modifications like trifluoromethyl groups can enhance cytotoxicity against certain cancer cell lines .
  • Cholinergic Activity : Piperidine derivatives have been investigated for their effects on cholinergic receptors, which are implicated in cognitive functions and neurodegenerative disorders like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
NeurotropicInduces neurite outgrowth; potential for nerve regeneration
AnticancerEnhances cytotoxicity in cancer cells
CholinergicInteracts with cholinergic receptors

Study on Neurotropic Effects

A study investigating the neurotropic effects of piperidine derivatives highlighted the ability of certain compounds to induce neurite outgrowth in neuronal cultures. This suggests that this compound could be a candidate for further research into neuroregenerative therapies .

Cancer Cell Line Studies

Research has demonstrated that piperidine derivatives can exhibit significant anticancer activity. In a specific study, a derivative showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This reinforces the need for further exploration into this compound as a potential therapeutic agent.

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate?

Answer:
The synthesis typically involves multi-step reactions starting from chiral precursors. For example:

  • Step 1: Use of palladium catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos in anhydrous, inert conditions (40–100°C, 5.5 hours) to facilitate coupling or cyclization reactions .
  • Step 2: Acid hydrolysis (e.g., HCl) at elevated temperatures (93–96°C, 17 hours) to deprotect intermediates or finalize stereochemistry .
  • Starting Materials: Chiral piperidine esters, such as (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, are often used to preserve stereochemical integrity .

Basic: How is stereochemical purity validated for this compound?

Answer:
Stereochemical validation requires a combination of techniques:

  • Chiral HPLC: To resolve enantiomers and confirm enantiomeric excess (e.g., >95% purity) .
  • X-ray Crystallography: For absolute configuration determination when crystalline derivatives are obtainable .
  • NMR Spectroscopy: Comparative analysis of coupling constants (e.g., vicinal 3JHH^3J_{HH} values) to confirm relative stereochemistry .

Advanced: What strategies optimize enantioselective synthesis of the (2R,3S) configuration?

Answer:
Key approaches include:

  • Chiral Catalysis: Iridium-based catalysts enable asymmetric ring-opening reactions of strained intermediates, as demonstrated in related trifluoromethyl-piperidine syntheses .
  • Dynamic Kinetic Resolution: Use of racemic mixtures under conditions where stereochemical inversion is minimized (e.g., low-temperature nucleophilic trifluoromethylation) .
  • Protecting Group Strategy: tert-Butoxycarbonyl (Boc) groups stabilize intermediates during multi-step syntheses, reducing epimerization risks .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., 19F^{19}\text{F}19F NMR vs. computational predictions)?

Answer:
Contradictions often arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Solvent Standardization: Compare spectra in identical solvents (e.g., DMSO-d6_6 or CDCl3_3) to eliminate polarity-driven shifts .
  • DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model 19F^{19}\text{F} chemical shifts and validate experimental observations .
  • Variable-Temperature NMR: Probe dynamic processes (e.g., ring puckering) that may obscure signal splitting .

Basic: What are the critical hazards and safety protocols for handling this compound?

Answer:

  • Hazards: Potential respiratory irritant (common with trifluoromethylated amines); avoid inhalation/contact .
  • First Aid: Immediate rinsing with water for skin/eye exposure; consult a physician and provide SDS documentation .
  • Storage: Under inert atmosphere (N2_2/Ar) at –20°C to prevent hydrolysis or racemization .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:
The –CF3_3 group:

  • Enhances Metabolic Stability: Reduces oxidative degradation via cytochrome P450 enzymes, as seen in analogs like 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine .
  • Modulates Lipophilicity: Increases logPP by ~0.5–1.0 units, improving blood-brain barrier penetration in CNS-targeting analogs .
  • Steric Effects: The bulky –CF3_3 group can hinder nucleophilic attack at the piperidine nitrogen, necessitating tailored reaction conditions (e.g., high-pressure hydrogenation) .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

  • Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–40% EtOAc) to separate polar byproducts .
  • Preparative HPLC: C18 columns with acetonitrile/water (+0.1% TFA) for high-resolution separation of diastereomers .
  • Chiral Columns: Polysaccharide-based phases (e.g., Chiralpak AD-H) for enantiomeric resolution .

Advanced: What computational tools predict the biological activity of derivatives of this compound?

Answer:

  • QSAR Models: Train models using descriptors like TPSA (Topological Polar Surface Area) and Csp3^3 fraction to predict bioavailability (e.g., GI absorption >80% in analogs) .
  • Molecular Docking: Simulate binding to targets like GABA transporters (using AutoDock Vina) to prioritize derivatives for synthesis .
  • ADMET Prediction: Tools like SwissADME estimate CYP inhibition profiles (e.g., CYP2D6 IC50_{50} >10 µM) to avoid off-target effects .

Basic: How is the compound characterized post-synthesis?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C8_8H12_{12}F3_3NO2_2) with <2 ppm error .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1720 cm1^{-1}) and –CF3_3 vibrations (1100–1200 cm1^{-1}) .
  • Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Answer:

  • Intermediate Trapping: Quench reactive intermediates (e.g., enolates) with trimethylsilyl chloride to prevent side reactions .
  • Catalyst Optimization: Screen Pd/XPhos ratios (e.g., 1:1.2 mol%) to maximize coupling efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 17 hours to 2 hours) for hydrolysis steps, minimizing decomposition .

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